molecular formula C6H4Cl2F2N2 B7968501 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

Cat. No. B7968501
M. Wt: 213.01 g/mol
InChI Key: AZYZNBTXZQNJGY-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a chemical compound with the molecular formula C6H4Cl2F2N2 . It has a molecular weight of 213.01 g/mol . The IUPAC name for this compound is 2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine .


Synthesis Analysis

The synthesis of pyrimidine derivatives like 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine can be achieved through various methods . For instance, one method involves the reaction of acid chlorides and terminal alkynes under Sonogashira conditions . Another method involves the reaction of (hetero)aroyl chlorides with (trimethylsilyl)-acetylene in the presence of triethylamine, THF, and methyl cyanide under Sonogashira coupling conditions .


Molecular Structure Analysis

The molecular structure of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine consists of a pyrimidine ring which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound has two chlorine atoms and a 1,1-difluoroethyl group attached to the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine compounds like 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine have been known to undergo various chemical reactions . For instance, they can undergo effective one-pot, regioselective double Suzuki coupling reaction to yield diarylated pyrimidines .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 213.01 g/mol . It has a computed XLogP3-AA value of 3 . The compound has 0 hydrogen bond donor count and 4 hydrogen bond acceptor count . It has a rotatable bond count of 1 . The exact mass and monoisotopic mass of the compound is 211.9719598 g/mol . The topological polar surface area of the compound is 25.8 Ų .

properties

IUPAC Name

2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZYZNBTXZQNJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=NC(=N1)Cl)Cl)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine

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